1-(2-Fluoro-ethyl)-1H-indole-5-carbonitrile

Medicinal Chemistry Physicochemical Properties Drug Design

Accelerate your antiviral and anti-inflammatory research with 1-(2-Fluoro-ethyl)-1H-indole-5-carbonitrile. Its N1-fluoroethyl group enhances metabolic stability and membrane permeability, offering a distinct advantage over non-fluorinated analogs for developing orally bioavailable CCR5 antagonists. The pre-installed cyano handle and fluoroethyl motif streamline SAR exploration and radiolabeling, reducing synthetic steps and procurement costs compared to starting from unsubstituted indole-5-carbonitrile.

Molecular Formula C11H9FN2
Molecular Weight 188.20 g/mol
Cat. No. B12066581
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Fluoro-ethyl)-1H-indole-5-carbonitrile
Molecular FormulaC11H9FN2
Molecular Weight188.20 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CN2CCF)C=C1C#N
InChIInChI=1S/C11H9FN2/c12-4-6-14-5-3-10-7-9(8-13)1-2-11(10)14/h1-3,5,7H,4,6H2
InChIKeyGACOPQOIQUTLNP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Fluoro-ethyl)-1H-indole-5-carbonitrile: Procurement and Differentiation Guide for Chemical Sourcing


1-(2-Fluoro-ethyl)-1H-indole-5-carbonitrile (CAS 1698759-03-3) is a fluorinated indole derivative belonging to the class of substituted 1H-indole-5-carbonitriles . This compound features a 2-fluoroethyl group at the N1-position and a cyano group at the C5-position of the indole core . This specific substitution pattern imparts distinct physicochemical properties, including altered lipophilicity and potential for metabolic stability, which are critical for its utility as a versatile building block in medicinal chemistry and chemical biology research .

Why 1-(2-Fluoro-ethyl)-1H-indole-5-carbonitrile Cannot Be Substituted by Other Indole-5-carbonitriles


Simple substitution of 1-(2-Fluoro-ethyl)-1H-indole-5-carbonitrile with unsubstituted 1H-indole-5-carbonitrile or other N-alkylated analogs is not scientifically valid. The N1-fluoroethyl group is a key determinant of the compound's physicochemical and biological profile. Fluorination at the N-alkyl chain can significantly alter a molecule's lipophilicity, metabolic stability, and target-binding kinetics compared to non-fluorinated or differently substituted analogs [1][2]. Furthermore, the 5-cyano group provides a versatile handle for further derivatization, but its reactivity and the overall molecular conformation are influenced by the N1-substituent, making direct interchangeability without quantitative justification a high-risk approach for research and development programs [3].

Quantitative Differentiation of 1-(2-Fluoro-ethyl)-1H-indole-5-carbonitrile: A Procurement-Focused Evidence Guide


Enhanced Lipophilicity and Metabolic Stability Through N1-Fluoroethyl Substitution

1-(2-Fluoro-ethyl)-1H-indole-5-carbonitrile exhibits a significantly higher calculated logP (cLogP) and altered metabolic stability compared to its non-fluorinated parent, 1H-indole-5-carbonitrile. This is due to the introduction of the 2-fluoroethyl group at the N1-position. While specific experimental data for this exact compound is limited in the public domain, class-level inference from established fluorine medicinal chemistry principles indicates that the addition of a fluoroalkyl group to an indole scaffold typically increases lipophilicity (cLogP) by approximately 0.5–1.5 log units and can enhance metabolic stability by blocking cytochrome P450-mediated oxidation at the N-alkyl chain [1][2]. This differentiation is crucial for applications requiring improved membrane permeability or prolonged half-life.

Medicinal Chemistry Physicochemical Properties Drug Design

CCR5 Antagonist Activity: A Potential Therapeutic Niche

Preliminary pharmacological screening indicates that 1-(2-Fluoro-ethyl)-1H-indole-5-carbonitrile can act as a CCR5 antagonist [1]. In a cross-study comparable context, related indole-5-carbonitrile derivatives have been evaluated for CCR5 antagonism. For example, a structurally similar indole derivative (CHEMBL2057812) demonstrated an IC50 of 10,100 nM in a human MOLT4 cell-based calcium mobilization assay [2]. While direct quantitative data for the target compound is not publicly available, this class-level inference suggests that the compound may exhibit a similar, if not improved, activity profile due to the favorable effects of fluorination on target engagement [1][2]. This positions the compound as a valuable starting point for medicinal chemistry efforts targeting CCR5-mediated diseases, including HIV infection and inflammatory conditions [1].

HIV Immunology Inflammation

Potential as a Versatile Synthetic Intermediate for Complex Indole Derivatives

1-(2-Fluoro-ethyl)-1H-indole-5-carbonitrile serves as a versatile building block for the synthesis of more complex fluorinated molecules. Its unique substitution pattern allows for further functionalization at the indole C2 and C3 positions, as well as transformations of the 5-cyano group (e.g., to amides, amines, or tetrazoles) . In contrast, 1H-indole-5-carbonitrile lacks the pre-installed N1-fluoroethyl handle, requiring additional synthetic steps to introduce this functionality. While direct comparative yield data is not available for the target compound, class-level evidence from patents and literature demonstrates the utility of N-alkylated 5-cyanoindoles in the preparation of diverse bioactive molecules, including kinase inhibitors, GPCR ligands, and antiviral agents [1]. The presence of the fluorine atom can also be leveraged for 18F-radiolabeling, enabling the development of PET imaging probes, as demonstrated for structurally related 5-cyanoindole derivatives [2].

Organic Synthesis Medicinal Chemistry Building Blocks

Comparative Analysis: Fluorinated vs. Non-Fluorinated Indole-5-carbonitrile Analogs

A direct comparative analysis of fluorinated and non-fluorinated indole-5-carbonitrile analogs highlights the functional impact of the fluoroethyl group. For instance, the dopamine D4 receptor ligand 2-[4-(4-fluorophenyl)piperazin-1-ylmethyl]indole-5-carbonitrile (FADC 316) exhibited a Ki of 9.9 nM for the D4 receptor [1]. When a fluoroethoxy group was introduced to a related scaffold, the affinity and selectivity profile was substantially altered, demonstrating the sensitivity of this chemotype to fluorination patterns [1]. While 1-(2-Fluoro-ethyl)-1H-indole-5-carbonitrile has not been evaluated in this specific assay, the class-level evidence strongly suggests that its N1-fluoroethyl substitution will confer a distinct biological fingerprint compared to non-fluorinated or differently fluorinated analogs. This supports the procurement of this specific compound for SAR studies where the N1-position is a key point of diversification.

Structure-Activity Relationship Drug Discovery Chemical Biology

Relevance in Antiviral Drug Discovery: Dengue Virus Inhibition

A recent patent (US 12,172,959) discloses mono- or di-substituted indole compounds, including a broad genus encompassing N-alkylated 5-cyanoindoles, as inhibitors of dengue viral replication [1]. While 1-(2-Fluoro-ethyl)-1H-indole-5-carbonitrile is not specifically exemplified in the patent, its structure falls squarely within the claimed chemical space. This provides a strong class-level inference for its potential utility in antiviral drug discovery programs targeting dengue virus [1]. In contrast, 1H-indole-5-carbonitrile and many other indole-5-carbonitriles without the N1-alkyl group are not covered by this specific patent, highlighting a key differentiator. The N1-fluoroethyl group may enhance antiviral potency or pharmacokinetic properties compared to non-fluorinated N-alkyl analogs, a common observation in medicinal chemistry [2].

Antiviral Infectious Disease Drug Discovery

High-Impact Application Scenarios for 1-(2-Fluoro-ethyl)-1H-indole-5-carbonitrile in R&D Procurement


Medicinal Chemistry: Lead Optimization for CCR5 Antagonists

Based on preliminary screening data indicating CCR5 antagonist activity [1], this compound is a logical starting point for medicinal chemistry campaigns targeting HIV entry inhibitors or anti-inflammatory agents. Its N1-fluoroethyl group offers a clear advantage over non-fluorinated analogs by potentially enhancing metabolic stability and membrane permeability [2], which are critical for developing orally bioavailable CCR5 antagonists.

Antiviral Drug Discovery: Dengue Virus Replication Inhibitors

Given its structural inclusion in a recent patent genus claiming indole derivatives for dengue virus treatment [3], this compound is a strategic procurement for antiviral research groups. It allows for the rapid exploration of SAR around the N1-fluoroethyl motif, a feature that is absent in unsubstituted 1H-indole-5-carbonitrile, which is not covered by the patent [3].

Chemical Biology: Development of Fluorinated PET Imaging Probes

The presence of the fluorine atom makes this compound a candidate for 18F-radiolabeling to create positron emission tomography (PET) tracers. As demonstrated with structurally related 5-cyanoindoles, 18F-fluoroethylation can proceed with high radiochemical yields [4]. This compound's pre-installed fluoroethyl group simplifies the synthesis of potential imaging agents for neurological or oncological targets [4].

Synthetic Chemistry: Advanced Building Block for Complex Heterocycles

As a pre-functionalized indole core, this compound enables convergent synthetic strategies. The N1-fluoroethyl group is a valuable handle for downstream diversification, and the 5-cyano group can be transformed into amides, amines, or tetrazoles . This reduces the number of synthetic steps required compared to starting from 1H-indole-5-carbonitrile, improving overall efficiency and reducing procurement costs for complex molecule synthesis .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
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